![molecular formula C21H22N4O4S2 B2841942 (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941985-63-3](/img/structure/B2841942.png)
(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds with 1,3,4-oxadiazol moieties, similar in structure to the specified compound, have been synthesized and evaluated for their anticancer activities. For example, a series of substituted benzamides were designed, synthesized, and tested against various cancer cell lines, demonstrating moderate to excellent anticancer activities (Ravinaik et al., 2021). These findings suggest that compounds containing the 1,3,4-oxadiazol moiety could be potential candidates for cancer therapy.
Antifungal and Antibacterial Properties
Compounds derived from 1,3,4-oxadiazol structures have also been explored for their antifungal and antibacterial properties. In a study by Khodairy et al. (2016), novel compounds were synthesized and exhibited good antifungal activity, indicating the potential of these molecules in addressing microbial resistance (Khodairy, Ali, & El-wassimy, 2016).
Drug-likeness and ADME Properties
The drug-likeness and absorption, distribution, metabolism, and excretion (ADME) properties of related compounds have been assessed, showing promising profiles for further drug development. For instance, Pandya et al. (2019) synthesized a library of compounds and investigated their in silico ADME properties, alongside in vitro antibacterial, antifungal, and antimycobacterial activities, revealing good to moderate activity against bacterial strains (Pandya et al., 2019).
Synthesis and Characterization
The synthesis and characterization of 1,3,4-oxadiazol derivatives and their potential in forming novel compounds with various biological activities have been a significant focus. For instance, the facile synthesis and anticancer evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation were reported, highlighting the efficiency and potential of these compounds in cancer research (Tiwari et al., 2017).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-25(2)31(27,28)18-12-10-17(11-13-18)20(26)22-15-19-23-24-21(29-19)30-14-6-9-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3,(H,22,26)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWUUJLEJQXQOO-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SC/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide |
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